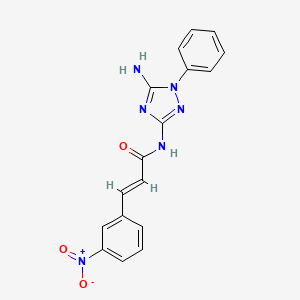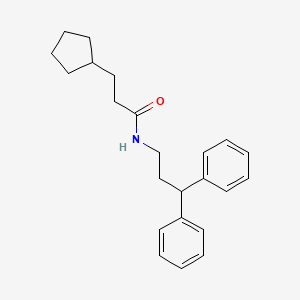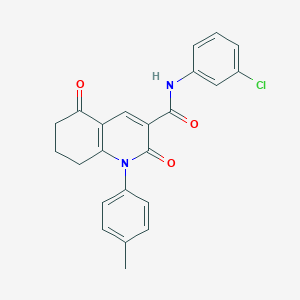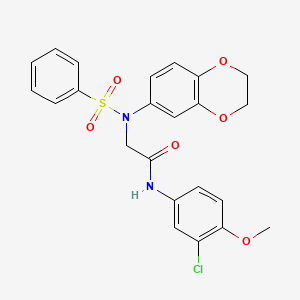![molecular formula C26H23N3O4 B3517833 Ethyl 4-[[3-(3-methoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate](/img/structure/B3517833.png)
Ethyl 4-[[3-(3-methoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate
Übersicht
Beschreibung
Ethyl 4-[[3-(3-methoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methoxyphenyl and a phenyl group, and an ethyl ester group attached to a benzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[3-(3-methoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the methoxyphenyl and phenyl groups. This can be achieved using electrophilic aromatic substitution reactions.
Esterification: The benzoate moiety is introduced through an esterification reaction, where the carboxylic acid group of benzoic acid reacts with ethanol in the presence of an acid catalyst to form the ethyl ester.
Amidation: The final step involves the formation of the amide bond between the pyrazole carbonyl group and the benzoate amino group. This can be achieved using coupling reagents such as carbodiimides or through direct amidation under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[[3-(3-methoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.
Reduction: The carbonyl groups in the pyrazole and benzoate moieties can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents (e.g., bromine) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products
Oxidation: Hydroxylated or carboxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[[3-(3-methoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, analgesic, and anticancer properties.
Materials Science: It is explored for use in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of Ethyl 4-[[3-(3-methoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, depending on its specific structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-[[3-(3-methoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate can be compared with other similar compounds, such as:
Ethyl 4-aminobenzoate: Known for its use as a local anesthetic, this compound has a simpler structure and different pharmacological properties.
3-(3-Methoxyphenyl)-1-phenylpyrazole: This compound lacks the benzoate moiety and has different chemical and biological properties.
4-[[3-(3-Methoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid: Similar in structure but with a carboxylic acid group instead of an ethyl ester, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Eigenschaften
IUPAC Name |
ethyl 4-[[3-(3-methoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4/c1-3-33-26(31)18-12-14-20(15-13-18)27-25(30)23-17-29(21-9-5-4-6-10-21)28-24(23)19-8-7-11-22(16-19)32-2/h4-17H,3H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAOCGZYUFQWMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2C3=CC(=CC=C3)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]methanone](/img/structure/B3517752.png)

![2,2-dichloro-N-{4-[(dipropylamino)sulfonyl]phenyl}acetamide](/img/structure/B3517760.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B3517800.png)

![ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B3517815.png)
![2-(4-chlorophenyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3517821.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(3-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B3517825.png)
![3-thiophenecarboxylic acid, 2-[[(2E)-3-carboxy-1-oxo-2-propenyl]amino]-4-(1-naphthalenyl)-, 3-ethyl ester](/img/structure/B3517832.png)
![2-[4-[(Z)-[1-(3,4-dichlorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2-ethoxyphenoxy]acetic acid](/img/structure/B3517835.png)
![1-(4-chlorophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine](/img/structure/B3517852.png)
